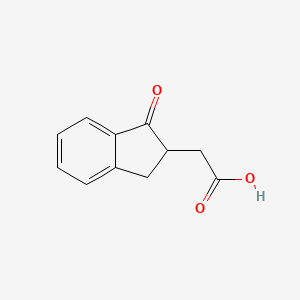
(5-nitrothiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-nitrothiophen-3-yl)methanol is an organic compound that belongs to the class of nitrothiophenes It features a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitrothiophen-3-yl)methanol typically involves the nitration of thiophene followed by a reduction and subsequent functionalization. One common method includes:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrothiophene.
Reduction: The nitro group in 5-nitrothiophene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Formylation: The amino group is then converted to a hydroxymethyl group through a formylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-nitrothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-nitrothiophen-3-yl)carboxylic acid.
Reduction: (5-aminothiophen-3-yl)methanol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
(5-nitrothiophen-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of (5-nitrothiophen-3-yl)methanol depends on its specific application. In biological systems, its activity may involve:
Molecular Targets: Interaction with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5-nitrothiophen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(5-nitrothiophen-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-nitrothiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-nitrothiophen-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both a nitro group and a hydroxymethyl group allows for diverse chemical transformations and applications.
Properties
CAS No. |
773869-37-7 |
|---|---|
Molecular Formula |
C5H5NO3S |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



